Anhydroxylitol

Description

The exact mass of the compound 1,4-Anhydro-D-xylitol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Anhydroxylitol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anhydroxylitol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVAAIRBJJYZOW-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H](O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964160 | |

| Record name | 1,4-Anhydropentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53448-53-6, 491-19-0 | |

| Record name | 1,4-Anhydro-D-xylitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53448-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Anhydroxylitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydroxylitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053448536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anhydropentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-anhydro-D-xylitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLITAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KQL0CX6R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANHYDROXYLITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XWR7NN42F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anhydroxylitol: A Technical Guide to Chemical Structure, Properties, and Biological Activity

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydroxylitol, a dehydrated derivative of the pentose sugar alcohol xylitol, presents a unique molecular scaffold that is leveraged across the cosmetic, pharmaceutical, and chemical synthesis sectors. Systematically known as 1,4-anhydro-D-xylitol, its structure is characterized by a stable five-membered tetrahydrofuran ring, which imparts distinct physicochemical properties compared to its linear precursor.[1] This guide provides an in-depth analysis of anhydroxylitol's chemical structure, stereochemistry, and core properties. It further elucidates its biological mechanisms of action, particularly its role as a potent humectant in skincare through the modulation of epidermal water transport and barrier function.[2][3][4] Detailed experimental protocols for synthesis, characterization, and efficacy assessment are presented to provide a practical framework for researchers. The document consolidates current scientific understanding and field-proven insights, establishing an authoritative resource for professionals engaged in formulation science and drug development.

Chemical Identity and Molecular Structure

Anhydroxylitol is a versatile chiral building block derived from the intramolecular dehydration of D-xylitol.[1] This process results in the formation of a rigid, five-membered heterocyclic ether, specifically a tetrahydrofuran ring, which defines its chemical character and reactivity.[1]

-

IUPAC Name: (2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol[5]

The molecule's well-defined stereochemistry, with three contiguous chiral centers inherited from D-xylitol, makes it a valuable component in stereoselective organic synthesis.[1] Its structural rigidity and the spatial orientation of its three free hydroxyl groups are fundamental to its biological activity, particularly its interaction with water molecules and biological membranes.

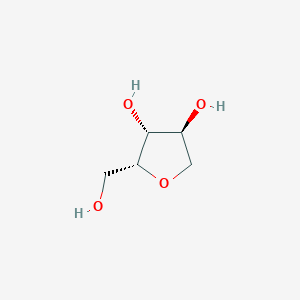

Caption: Chemical structure of Anhydroxylitol (1,4-anhydro-D-xylitol).

Physicochemical Properties

Anhydroxylitol's physical and chemical properties are dictated by its cyclic structure and the presence of multiple hydroxyl groups. It is a stable, highly water-soluble, and very hygroscopic substance.[1][7] These characteristics are central to its primary application as a humectant.

Table 1: Core Physicochemical Properties of Anhydroxylitol

| Property | Value | Source(s) |

| Appearance | Light yellow to yellow clear, thick oil or crystalline solid | [1][8][9] |

| Molecular Formula | C₅H₁₀O₄ | [1][5][6] |

| Molecular Weight | 134.13 g/mol | [1][5][6] |

| Boiling Point | 160°C at 0.2 mmHg | [9][10] |

| Solubility | Highly soluble in water | [1][7] |

| Topological Polar Surface Area | 69.9 Ų | [8] |

| Hydrogen Bond Donors | 3 | [8] |

| Hydrogen Bond Acceptors | 4 | [8] |

The high density of hydroxyl groups relative to its small molecular size allows it to readily form hydrogen bonds with water, effectively attracting and retaining moisture from the environment.[4][7] This hygroscopic nature is the foundation of its function in cosmetic and pharmaceutical formulations.

Synthesis and Manufacturing

The most prevalent and industrially scalable method for producing anhydroxylitol is the acid-catalyzed intramolecular dehydration of D-xylitol.[1][11] This reaction is regioselective, favoring the formation of the thermodynamically stable 1,4-anhydro five-membered ring.[1]

The general mechanism involves the protonation of one of xylitol's hydroxyl groups by a strong acid catalyst (e.g., sulfuric acid), followed by an intramolecular nucleophilic attack from another hydroxyl group, leading to cyclization and the elimination of a water molecule.[1]

Caption: Workflow for the synthesis of Anhydroxylitol from D-Xylitol.

Mechanism of Action in Skin Hydration

Anhydroxylitol's efficacy as a skincare ingredient extends beyond simple humectancy. It actively participates in the biological processes governing skin hydration and barrier integrity. Its small molecular size allows for rapid penetration into the stratum corneum.[7][12]

Its mechanism is multi-faceted:

-

Optimization of Water Reserves: Anhydroxylitol boosts the skin's production of its own natural moisturizing factors (NMFs), such as hyaluronic acid and chondroitin sulfate.[2][7] These glycosaminoglycans (GAGs) are critical components of the skin's extracellular matrix and act as water reservoirs.[13]

-

Enhancement of Water Circulation: A key aspect of its activity is the stimulation of aquaporin-3 (AQP3) expression.[2][14] Aquaporins are protein channels that facilitate the transport of water and small solutes like glycerol across cell membranes.[15] By upregulating AQP3, anhydroxylitol ensures a more efficient distribution of moisture from the dermis to the epidermis, hydrating the skin from within.[2]

-

Reinforcement of the Skin Barrier: Anhydroxylitol promotes the synthesis of essential lipids (ceramides, cholesterol) and proteins that are crucial for the structural integrity of the stratum corneum.[2][13] This reinforcement strengthens the skin's barrier, reducing transepidermal water loss (TEWL) and protecting against environmental aggressors.[3][4]

Often, anhydroxylitol is formulated as part of a synergistic trio with xylitol and xylitylglucoside (e.g., Aquaxyl™).[2][7][14] This combination, referred to as the "XAX" sugar trio, optimizes all three aspects of skin hydration for a comprehensive effect.[13][14]

Caption: Anhydroxylitol's multi-pathway mechanism for improving skin hydration.

Experimental Protocols

For drug development and formulation science, rigorous analytical and efficacy testing is paramount. The following protocols provide a self-validating framework for the characterization and assessment of anhydroxylitol.

Protocol 1: Identity and Purity Confirmation

Objective: To confirm the chemical structure and assess the purity of a synthesized or procured batch of anhydroxylitol.

Methodology:

-

Sample Preparation: Dissolve a known quantity of the anhydroxylitol sample in an appropriate deuterated solvent (e.g., D₂O for NMR) or a mobile phase solvent (e.g., acetonitrile/water for HPLC).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra.

-

Causality: These spectra provide definitive information on the chemical structure. The proton signals and their couplings confirm the arrangement of atoms, while the carbon spectrum confirms the number and type of carbon environments, validating the 1,4-anhydro-D-xylitol scaffold.[1]

-

-

Mass Spectrometry (MS):

-

High-Performance Liquid Chromatography (HPLC):

-

Utilize a suitable column (e.g., HILIC) with a compatible detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)), as sugar alcohols lack a strong UV chromophore.[11][16][17]

-

Causality: HPLC separates the sample into its components. A single, sharp peak at the expected retention time indicates high purity, while the area of the peak allows for quantification against a reference standard.[1][11]

-

Protocol 2: In-Vivo Assessment of Skin Hydration Efficacy

Objective: To quantify the moisturizing effect of a formulation containing anhydroxylitol on human skin.

Methodology:

-

Volunteer Recruitment: Select a panel of volunteers with clinically defined dry skin (e.g., 25 female volunteers).[13]

-

Baseline Measurements: Before application, measure baseline skin parameters on designated test areas (e.g., forearm or lower leg).

-

Skin Capacitance (Corneometry): Measures the hydration level of the stratum corneum.

-

Transepidermal Water Loss (TEWL): Measures the skin's barrier function by quantifying the rate of water evaporation from the skin surface.

-

-

Product Application: Apply a standardized amount of the test formulation (e.g., containing 3% anhydroxylitol or a XAX complex) and a placebo (vehicle without the active ingredient) to the respective test areas.[13]

-

Post-Application Measurements: Re-measure skin capacitance and TEWL at specified time points (e.g., 2 hours, 4 hours, 8 hours, and after several weeks of daily use).

-

Data Analysis:

-

Compare the changes from baseline for the active formulation versus the placebo.

-

Trustworthiness: A statistically significant increase in skin capacitance and a decrease in TEWL for the anhydroxylitol-containing formulation compared to the placebo provides robust, quantitative evidence of its moisturizing and barrier-reinforcing effects.[13][14]

-

Applications in Research and Development

Anhydroxylitol's unique properties make it a valuable molecule in several high-tech fields:

-

Cosmetics and Personal Care: It is a cornerstone ingredient in advanced hydrating formulations, including serums, moisturizers, masks, and hair care products.[12][14][18] In hair care, it acts as a hygroscopic conditioning agent, helping to equilibrate moisture within the hair fiber, reduce frizz, and improve combability.[2][14]

-

Pharmaceuticals: It is used as a functional excipient, serving as a stabilizer and bulking agent in drug formulations to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[9]

-

Chemical Synthesis: As a rigid chiral building block, it is a strategic starting material for the stereoselective synthesis of more complex molecules, such as antiviral nucleoside analogs and glycosidase inhibitors.[1]

Conclusion

Anhydroxylitol is a scientifically robust and versatile ingredient with a well-defined chemical structure and a multi-pathway mechanism of biological action. Its proven ability to enhance skin hydration by optimizing water reserves, circulation, and barrier function makes it an indispensable tool for cosmetic formulators. Furthermore, its utility as a chiral intermediate in organic synthesis underscores its importance for drug development professionals. The methodologies outlined in this guide provide a reliable framework for its synthesis, characterization, and clinical validation, ensuring its effective and trustworthy application in advanced scientific research and product development.

References

-

Why we use Anhydroxylitol. Cipher Skincare. [Link]

-

Anhydroxylitol. Cosmetic Ingredients Guide. [Link]

-

What is "Anhydroxylitol" and what is its purpose?. Typology. [Link]

-

Anhydroxylitol | C5H10O4 | CID 104501. PubChem - NIH. [Link]

-

The underestimated moisture booster: Anhydroxylitol explained. KÖsmetik. [Link]

-

Effect of a Simple Sugar-based Ingredient on Skin Moisturization: Biological Mode of Action and Clinical Effects. sciforschenonline.org. [Link]

-

Anhydroxylitol. Natural Self. [Link]

-

Everything you need to know about Anhydroxylitol. FormuNova. [Link]

-

Anhydroxylitol. SincereSkincare.com. [Link]

-

Safety Assessment of Anhydrogalactose, Anhydroglucitol, Anhydroxylitol, Arabinose, Psicose, Saccharide Hydrolysate, and Saccharide Isomerate as Used in Cosmetics. PubMed. [Link]

-

ANHYDROXYLITOL. precisionFDA. [Link]

-

24-Hour Rhythm of Aquaporin-3 Function in the Epidermis Is Regulated by Molecular Clocks | Request PDF. ResearchGate. [Link]

-

Current Analytical Methods for Qualitative and Quantitative Measurement of d-Xylitol. semanticscholar.org. [Link]

-

HPLC Methods for analysis of Xylitol. HELIX Chromatography. [Link]

-

(PDF) D-Xylitol. ResearchGate. [Link]

-

Osmotic stress up-regulates aquaporin-3 gene expression in cultured human keratinocytes. biochimica.org. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. cipherskincare.com [cipherskincare.com]

- 3. koesmetik.de [koesmetik.de]

- 4. naturalself.eu [naturalself.eu]

- 5. Anhydroxylitol | C5H10O4 | CID 104501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. Anhydroxylitol | Cosmetic Ingredients Guide [ci.guide]

- 8. Page loading... [wap.guidechem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 1,4-anhydro-D-xylitol | 53448-53-6 [chemicalbook.com]

- 11. 53448-53-6,1,4-Anhydro-D-xylitol,CAS:53448-53-6 [chemsynlab.com]

- 12. uk.typology.com [uk.typology.com]

- 13. e-ajbc.org [e-ajbc.org]

- 14. formunova.com [formunova.com]

- 15. Osmotic stress up-regulates aquaporin-3 gene expression in cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Methods for Qualitative and Quantitative Measurement of D-Xylitol | Semantic Scholar [semanticscholar.org]

- 17. helixchrom.com [helixchrom.com]

- 18. sincereskincare.com [sincereskincare.com]

An In-Depth Technical Guide to the Synthesis of 1,4-Anhydro-D-xylitol from Xylitol

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 1,4-anhydro-D-xylitol, a valuable chiral building block, from its parent compound, xylitol. This document delves into the core chemical principles, detailed experimental protocols, and critical considerations for achieving high-purity 1,4-anhydro-D-xylitol.

Introduction: The Significance of 1,4-Anhydro-D-xylitol

1,4-Anhydro-D-xylitol, a derivative of the naturally occurring sugar alcohol xylitol, is a structurally rigid furanoid sugar alcohol.[1] Its significance in chemical synthesis stems from its well-defined stereochemistry, which makes it an invaluable chiral precursor for the synthesis of a wide array of complex molecules.[1] This versatile compound serves as a crucial intermediate in the development of novel therapeutic agents and biodegradable polymers.[1][2] Furthermore, 1,4-anhydro-D-xylitol finds applications in the food and pharmaceutical industries as a low-calorie sweetener and an excipient.[2]

Core Synthesis Pathway: Acid-Catalyzed Intramolecular Dehydration

The primary and most direct route for the synthesis of 1,4-anhydro-D-xylitol is the acid-catalyzed intramolecular dehydration of D-xylitol.[1] This reaction is regioselective, favoring the formation of the thermodynamically stable five-membered tetrahydrofuran ring of the 1,4-anhydro isomer.[1]

Reaction Mechanism

The underlying mechanism of this transformation involves a series of protonation and nucleophilic attack steps, as illustrated below. The reaction is initiated by the protonation of one of the primary hydroxyl groups of xylitol by a strong acid catalyst, typically sulfuric acid.[1][3] This protonation converts the hydroxyl group into a good leaving group (water). Subsequently, an intramolecular nucleophilic attack by the hydroxyl group at the C4 position leads to the formation of the five-membered ring and the elimination of a water molecule.

Sources

Anhydroxylitol: A Cornerstone Chiral Building Block for Complex Stereoselective Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydroxylitol, a rigid furanoid sugar alcohol derived from the readily available xylitol, has emerged as a pivotal chiral building block in modern organic synthesis. Its well-defined stereochemistry, featuring three contiguous chiral centers, provides a robust and versatile scaffold for the stereocontrolled construction of complex molecular architectures. This technical guide delves into the synthesis, properties, and strategic applications of anhydroxylitol, with a particular focus on its role in the development of high-value therapeutic agents, including antiviral nucleosides and glycosidase inhibitors. By elucidating the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as a comprehensive resource for researchers navigating the challenges of stereoselective synthesis.

Introduction: The Strategic Advantage of Anhydroxylitol

In the landscape of chiral pool synthesis, where readily available, enantiopure natural products serve as starting materials for complex targets, anhydroxylitol (1,4-anhydro-D-xylitol) offers a unique combination of conformational rigidity and strategically placed hydroxyl groups.[1] Derived from the simple sugar alcohol xylitol via an acid-catalyzed intramolecular dehydration, anhydroxylitol's tetrahydrofuran ring locks the molecule into a predictable conformation, minimizing the conformational ambiguity that can plague acyclic chiral building blocks. This inherent structural constraint is the cornerstone of its utility, allowing for highly stereoselective transformations at its three secondary hydroxyl groups.

This guide will explore the practical applications of anhydroxylitol as a chiral template, moving beyond its well-established use as a humectant in the cosmetics industry to its more intricate role in the synthesis of complex, biologically active molecules. We will examine key synthetic strategies, including selective protection and functionalization of its hydroxyl groups, and its use as a scaffold to construct both natural product analogues and novel therapeutic entities.

Core Properties and Synthesis of Anhydroxylitol

Anhydroxylitol is a stable, water-soluble crystalline solid. Its synthesis is most commonly achieved through the acid-catalyzed intramolecular dehydration of xylitol.[1] This process is typically carried out by heating xylitol in the presence of a strong acid, such as sulfuric acid.

| Property | Value | Source |

| IUPAC Name | (2R,3R,4S)-2-(hydroxymethyl)tetrahydrofuran-3,4-diol | PubChem |

| Molecular Formula | C5H10O4 | [1] |

| Molecular Weight | 134.13 g/mol | [1] |

| Appearance | White crystalline solid | - |

| Solubility | Water-soluble | [1] |

Experimental Protocol: Synthesis of 1,4-Anhydro-D-xylitol

Objective: To synthesize 1,4-anhydro-D-xylitol from D-xylitol via acid-catalyzed dehydration.

Materials:

-

D-xylitol

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Silica gel for column chromatography

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-xylitol in a minimal amount of water.

-

Carefully add concentrated sulfuric acid dropwise to the solution with stirring. The final acid concentration should be approximately 5-10% (v/v).

-

Heat the reaction mixture to 120-140 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and neutralize the excess acid by slowly adding solid sodium bicarbonate until effervescence ceases.

-

Concentrate the neutralized solution under reduced pressure using a rotary evaporator to remove most of the water.

-

Extract the resulting residue with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

-

Purify the crude anhydroxylitol by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1,4-anhydro-D-xylitol as a white crystalline solid.

Self-Validation: The successful synthesis can be confirmed by comparing the melting point and spectroscopic data (¹H NMR, ¹³C NMR) of the product with literature values. The stereochemical integrity should be confirmed by polarimetry.

Anhydroxylitol in the Synthesis of Glycosidase Inhibitors: The Case of Salacinol Analogues

A prominent application of anhydroxylitol as a chiral building block is in the synthesis of glycosidase inhibitors, which are of significant interest for the treatment of diabetes and other metabolic disorders. Salacinol, a natural product with potent α-glucosidase inhibitory activity, has been a key target for synthetic chemists. Anhydroxylitol provides a readily available chiral scaffold to construct analogues of salacinol, allowing for the exploration of structure-activity relationships.

The synthetic strategy often involves the preparation of a sulfur- or nitrogen-containing analogue of anhydroxylitol, which then acts as a nucleophile to open a cyclic sulfate derived from another chiral building block.[2][3] This key coupling step establishes the core structure of the salacinol analogue.

Experimental Protocol: Synthesis of a Salacinol Heteroanalogue Precursor

Objective: To synthesize a key intermediate for a salacinol analogue via nucleophilic opening of a cyclic sulfate with a thio-anhydroxylitol derivative. This protocol is adapted from the work of Ghavami, Johnston, and Pinto.[2]

Materials:

-

1,4-Anhydro-2,3,5-tri-O-benzyl-4-thio-D-arabinitol (can be synthesized from anhydroxylitol)

-

2,4-O-Benzylidene-L-erythritol-1,3-cyclic sulfate

-

Anhydrous N,N-dimethylformamide (DMF)

-

Cesium carbonate (Cs₂CO₃)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a solution of 1,4-anhydro-2,3,5-tri-O-benzyl-4-thio-D-arabinitol in anhydrous DMF, add cesium carbonate.

-

To this suspension, add a solution of 2,4-O-benzylidene-L-erythritol-1,3-cyclic sulfate in anhydrous DMF dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the coupled product.

Causality and Self-Validation: The use of a polar aprotic solvent like DMF is crucial for the S(_N)2 reaction to proceed efficiently. Cesium carbonate acts as a base to deprotonate any residual acidic protons and facilitate the reaction. The stereochemistry of the starting materials directly dictates the stereochemistry of the product, a hallmark of a stereospecific reaction. The structure of the final product can be unequivocally confirmed by 2D NMR techniques (COSY, HSQC, HMBC) and mass spectrometry.

Anhydroxylitol as a Chiral Scaffold for Antiviral Nucleoside Analogues

The conformational rigidity of anhydroxylitol's furanoid ring makes it an excellent starting point for the synthesis of carbocyclic nucleoside analogues.[4] These compounds, where the ribose sugar is replaced by a carbocycle, often exhibit enhanced metabolic stability towards cleavage of the N-glycosidic bond, a common degradation pathway for conventional nucleoside drugs.

The synthesis of carbocyclic nucleosides from anhydroxylitol typically involves a series of stereocontrolled functional group manipulations to introduce the nucleobase and mimic the hydroxyl group arrangement of natural nucleosides. This often requires a careful protecting group strategy to differentiate the three hydroxyl groups of anhydroxylitol.

Key Synthetic Transformations and Stereochemical Control

The successful application of anhydroxylitol in stereoselective synthesis hinges on the ability to selectively manipulate its three hydroxyl groups. The primary hydroxyl group at C5 is generally the most reactive, allowing for its selective protection or functionalization. The two secondary hydroxyl groups at C2 and C3 present a greater challenge for differentiation.

Protecting Group Strategies:

-

Silyl Ethers (e.g., TBDMS, TIPS): These are commonly used to protect hydroxyl groups due to their ease of installation and removal under specific conditions. Bulky silyl groups can be used to selectively protect the less sterically hindered primary hydroxyl group.

-

Acetals and Ketals (e.g., Benzylidene, Isopropylidene): These can be used to protect vicinal diols, such as the C2 and C3 hydroxyls of anhydroxylitol, provided they are in a cis relationship.

-

Esters (e.g., Acetate, Benzoate): These can be introduced and removed under basic or acidic conditions and can influence the reactivity of neighboring groups.

Regioselective and Stereoselective Reactions:

-

Mitsunobu Reaction: This reaction allows for the inversion of stereochemistry at a secondary hydroxyl group, providing access to stereoisomers that are not directly available from the starting material.

-

Nucleophilic Substitution: Activation of a hydroxyl group as a good leaving group (e.g., tosylate, mesylate) allows for its displacement by a variety of nucleophiles with inversion of configuration (S(_N)2).

-

Oxidation-Reduction Sequences: Selective oxidation of a secondary hydroxyl to a ketone followed by stereoselective reduction can be used to epimerize a stereocenter.

The choice of reagents and reaction conditions is paramount in achieving the desired stereochemical outcome. For instance, the use of bulky reducing agents will favor attack from the less hindered face of a ketone, leading to a specific diastereomer.

Conclusion: A Versatile and Indispensable Chiral Building Block

Anhydroxylitol has proven to be a valuable and versatile chiral building block in the stereoselective synthesis of complex and biologically active molecules. Its rigid conformational framework and multiple stereocenters provide a solid foundation for the construction of intricate molecular architectures with a high degree of stereocontrol. The successful synthesis of potent glycosidase inhibitors and the potential for the synthesis of novel carbocyclic nucleoside analogues underscore the importance of anhydroxylitol in modern drug discovery and development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of chiral building blocks like anhydroxylitol will undoubtedly play an increasingly critical role in advancing the frontiers of medicinal chemistry.

References

-

Ghavami, A., Johnston, B. D., & Pinto, B. M. (2002). Synthesis of 1,4-anhydro-D-xylitol heteroanalogues of the naturally-occurring glycosidase inhibitor salacinol and their evaluation as glycosidase inhibitors. Canadian Journal of Chemistry, 80(8), 937-942. Available from: [Link]

-

Ghavami, A., Johnston, B. D., & Pinto, B. M. (2001). A new class of glycosidase inhibitor: synthesis of salacinol and its stereoisomers. The Journal of Organic Chemistry, 66(7), 2312-2317. Available from: [Link]

-

Typology. What is "Anhydroxylitol" and what is its utility?. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 104501, Anhydroxylitol. Available from: [Link]

-

Ghavami, A., Johnston, B. D., Jensen, M. T., Svensson, B., & Pinto, B. M. (2003). Synthesis of D-lyxitol and D-ribitol analogues of the naturally occurring glycosidase inhibitor salacinol. The Journal of Organic Chemistry, 68(1), 147-153. Available from: [Link]

-

Cristofol, A., & Pericàs, M. A. (2014). Advances in the enantioselective synthesis of carbocyclic nucleosides. Chemical Society Reviews, 43(3), 834-863. Available from: [Link]

Sources

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. Synthesis of novel bicyclic nucleosides with 3,6-anhydro sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of D-lyxitol and D-ribitol analogues of the naturally occurring glycosidase inhibitor salacinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

natural occurrence and biosynthesis of anhydroxylitol

Anhydroxylitol: From Natural Precursors to Biosynthetic Pathways – A Technical Guide for Researchers

Authored by: A Senior Application Scientist

Abstract

Anhydroxylitol, chemically 1,4-anhydro-D-xylitol, is a significant molecule in various scientific and industrial sectors, including pharmaceuticals and cosmetics.[1] While it is often produced synthetically, its origins are intrinsically linked to the natural world, arising from the dehydration of xylitol, a five-carbon sugar alcohol.[1] Xylitol is found naturally in many fruits and vegetables and is a key intermediate in the metabolism of various microorganisms.[2][3] This technical guide provides an in-depth exploration of the natural occurrence of anhydroxylitol's precursor, xylitol, and the intricate biosynthetic pathways that lead to its formation. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive understanding of the subject, from foundational knowledge to detailed experimental protocols.

Introduction: Anhydroxylitol and its Precursor, Xylitol

Anhydroxylitol is a heterocyclic organic compound derived from the intramolecular dehydration of xylitol.[1] This structural modification into a stable, five-membered tetrahydrofuran ring imparts distinct physicochemical properties, making it a valuable chiral building block in organic synthesis.[1] While anhydroxylitol itself is primarily produced through chemical synthesis, its precursor, xylitol, is a naturally occurring sugar alcohol.[1][4]

Xylitol is widely recognized as a sugar substitute with a low glycemic index and dental health benefits.[5] It is found in various plants and is also produced by microorganisms such as bacteria and fungi.[6] Understanding the natural sources and biosynthesis of xylitol is fundamental to appreciating the origins and potential production routes for anhydroxylitol.

Natural Occurrence of Xylitol: The Foundation for Anhydroxylitol

Xylitol is naturally present in small quantities in a variety of fruits and vegetables. Its natural occurrence in the plant kingdom provides the ultimate source for both naturally derived and synthetically produced anhydroxylitol. While direct extraction from these sources is not commercially viable for large-scale production, knowledge of its distribution is crucial for research and understanding its physiological roles.[7]

Table 1: Xylitol Content in Various Natural Sources

| Natural Source | Xylitol Content ( g/100g dry weight) | Reference |

| Strawberries | 0.36 | [2] |

| Plums | 0.94 | [2] |

| Raspberries | 0.27 | [2] |

| Cauliflower | 0.27 | [2] |

| Corn cobs | Variable, precursor for industrial production | [4] |

| Sugarcane bagasse | Precursor for industrial production | [8] |

| Wood cellulose | Precursor for industrial production | [4] |

Beyond the plant kingdom, xylitol is an intermediate metabolite in various microbial species, a testament to its role in cellular metabolism.[6] This microbial presence is the cornerstone of biotechnological xylitol production.

Biosynthesis of Xylitol: A Microbial Perspective

The biotechnological production of xylitol through microbial fermentation is a significant area of research and industrial application, offering an alternative to chemical synthesis.[3][6] This process relies on the metabolic machinery of microorganisms, primarily yeasts, to convert D-xylose into xylitol.

The core of xylitol biosynthesis in eukaryotes, such as yeast, is a two-step process involving the enzymes xylose reductase (XR) and xylitol dehydrogenase (XDH).[2] In prokaryotes, xylose is typically directly converted to xylulose by xylose isomerase.[2]

Key Enzymes and Metabolic Pathway

The primary pathway for xylitol biosynthesis from D-xylose in yeasts is as follows:

-

D-xylose Reduction: D-xylose is reduced to xylitol. This reaction is catalyzed by D-xylose reductase (XR) and typically utilizes NADPH or NADH as a cofactor.[6]

-

Xylitol Oxidation: Xylitol is then oxidized to D-xylulose by D-xylitol dehydrogenase (XDH) , with NAD+ as the preferred cofactor.[2][6]

The accumulation of xylitol is often a result of a cofactor imbalance within the cell. The preference of XR for NADPH and XDH for NAD+ can lead to an accumulation of xylitol when there is an abundance of NADPH and a limited supply of NAD+.[6]

Diagram 1: Biosynthesis of Xylitol from D-Xylose in Yeasts

Caption: The enzymatic conversion of D-xylose to xylitol and then to D-xylulose in yeast.

Microbial Sources for Xylitol Production

A variety of microorganisms have been identified as efficient producers of xylitol. Yeasts, in particular, are favored for their high production yields.

Table 2: Selected Microorganisms for Xylitol Production

| Microorganism | Substrate | Xylitol Yield (g/g) | Reference |

| Candida tropicalis | D-xylose | >0.90 | [9] |

| Candida guilliermondii | Sugarcane bagasse hydrolysate | 0.59 | [10] |

| Debaryomyces hansenii | D-xylose | - | [3] |

| Meyerozyma guilliermondii | Sugarcane bagasse hydrolysate | 0.41 - 0.60 | [11] |

From Xylitol to Anhydroxylitol: The Chemical Conversion

The primary method for producing anhydroxylitol is the acid-catalyzed intramolecular dehydration of xylitol.[1] This chemical process results in the formation of the stable 1,4-anhydro-D-xylitol isomer.[1]

Diagram 2: Synthesis of Anhydroxylitol from D-Xylitol

Caption: The chemical dehydration of D-xylitol to form anhydroxylitol.

Experimental Protocols: Studying Xylitol and Anhydroxylitol

The study of anhydroxylitol often begins with the analysis of its precursor, xylitol. The following protocols provide a foundation for the detection and quantification of these sugar alcohols.

Extraction of Xylitol from Biological Samples

A general procedure for extracting xylitol from microbial cells or plant tissues involves cell lysis followed by solvent extraction.

Protocol 1: Xylitol Extraction

-

Sample Preparation: Harvest microbial cells by centrifugation or homogenize plant tissue in liquid nitrogen.

-

Cell Lysis (for microbes): Resuspend the cell pellet in a suitable buffer and disrupt the cells using methods such as sonication, bead beating, or enzymatic lysis.

-

Extraction: Add a polar solvent (e.g., ethanol or methanol) to the lysate or homogenized tissue. Vortex thoroughly and incubate to allow for extraction.

-

Clarification: Centrifuge the mixture to pellet cell debris and other insoluble materials.

-

Sample Preparation for Analysis: Collect the supernatant containing the extracted xylitol. The solvent may be evaporated and the residue redissolved in a suitable solvent for analytical analysis.

Detection and Quantification of Xylitol

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of xylitol.

Protocol 2: HPLC Analysis of Xylitol

-

Instrumentation: An HPLC system equipped with a refractive index (RI) detector is commonly used.

-

Column: A carbohydrate analysis column (e.g., an amine-based or ion-exchange column) is suitable for separating sugar alcohols.

-

Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water, is used.

-

Standard Curve: Prepare a series of xylitol standards of known concentrations to generate a standard curve for quantification.[9]

-

Analysis: Inject the extracted sample and the standards into the HPLC system. The concentration of xylitol in the sample is determined by comparing its peak area to the standard curve.

For more sensitive detection, especially in complex biological matrices, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[9][12]

Xylose Reductase (XR) Activity Assay

The activity of the key enzyme in xylitol biosynthesis can be measured spectrophotometrically.

Protocol 3: Xylose Reductase Activity Assay

-

Enzyme Preparation: Prepare a crude cell-free extract from the microorganism of interest.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer), NADPH, and D-xylose.

-

Assay Initiation: Initiate the reaction by adding the cell-free extract to the reaction mixture.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Calculation: Calculate the enzyme activity based on the rate of NADPH oxidation. One unit of XR activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

Conclusion and Future Perspectives

While anhydroxylitol is primarily a synthetic derivative, its origin is deeply rooted in the natural occurrence and biosynthesis of its precursor, xylitol. A thorough understanding of the microbial pathways leading to xylitol production is essential for developing sustainable and efficient methods for obtaining this valuable starting material. Future research may focus on the metabolic engineering of microorganisms to enhance xylitol yields and the exploration of novel enzymatic or chemo-enzymatic routes for the direct conversion of xylitol to anhydroxylitol. The protocols and information presented in this guide provide a solid foundation for researchers and professionals to advance the science and application of these important sugar-derived molecules.

References

-

Anhydroxylitol - Noncomedogenic Skincare, Sunscreen Products | South Africa. (2025-03-13). Available from: [Link]

-

Current trends in the production of xylitol and paving the way for metabolic engineering in microbes - PubMed Central. (2025-10-15). Available from: [Link]

-

What is "Anhydroxylitol" and what is its utility? - Typology. (2024-02-01). Available from: [Link]

-

Anhydroxylitol - Cosmetic Ingredients Guide. (2024-12-13). Available from: [Link]

-

Microbial and Bioconversion Production of D-xylitol and Its Detection and Application - PMC. Available from: [Link]

-

Biological and Pharmacological Potential of Xylitol: A Molecular Insight of Unique Metabolism - MDPI. (2020-11-02). Available from: [Link]

-

1,5-Anhydro-xylitol | Journal of the American Chemical Society - ACS Publications. Available from: [Link]

-

(PDF) D-Xylitol - ResearchGate. Available from: [Link]

-

Scheme 1. Two key enzymes related to the formation of xylitol. - ResearchGate. Available from: [Link]

-

Anhydroxylitol (Explained + Products) - INCIDecoder. Available from: [Link]

-

anhydroxylitol, 53448-53-6 - The Good Scents Company. Available from: [Link]

-

Microbial xylitol production - PubMed. (2022-01-28). Available from: [Link]

-

ENZYMATIC SYNTHESIS OF XYLITOL | National Agricultural Library - USDA. Available from: [Link]

-

What is the mechanism of Xylitol? - Patsnap Synapse. (2024-07-17). Available from: [Link]

-

What is "Anhydroxylitol" and what is its purpose? - Typology. (2024-02-01). Available from: [Link]

-

Everything you need to know about Anhydroxylitol | FormuNova. Available from: [Link]

-

Natural Products from Plant-associated Microorganisms: Distribution, Structural Diversity, Bioactivity, and Implications of Their Occurrence - NIH. Available from: [Link]

-

MICROBIAL PRODUCTION OF XYLITOL AND ITS APPLICATION – A REVIEW - Journal of University of Shanghai for Science and Technology. Available from: [Link]

-

Metabolic pathway for xylose utilization; microbial xylitol is produced... - ResearchGate. Available from: [Link]

-

(PDF) Biosynthesis of Xylitol from Glucose: Microorganism, Key Enzymes and Genetically Engineered Strains - ResearchGate. (2017-11-26). Available from: [Link]

-

Biosynthesis of Xylitol from Glucose: Microorganism, Key Enzymes and Genetically Engineered Strains - Science Publishing Group. Available from: [Link]

-

Organic compatible solutes of halotolerant and halophilic microorganisms - PMC. Available from: [Link]

-

In Vivo Metabolism of 1,5-Anhydro-d-fructose to 1,5-Anhydro-d-glucitol - PMC - NIH. Available from: [Link]

-

Quantification of myo-inositol, 1,5-anhydro- D-sorbitol, and D-chiro-inositol using high-performance liquid chromatography with electrochemical detection in very small volume clinical samples - PubMed. (2015-05-26). Available from: [Link]

-

Xylitol Production: Identification and Comparison of New Producing Yeasts - MDPI. Available from: [Link]

-

Biosynthesis of Xylitol from Glucose: Microorganism, Key Enzymes and Genetically Engineered Strains - Semantic Scholar. (2017-11-24). Available from: [Link]

-

Phytohormones Regulate Accumulation of Osmolytes Under Abiotic Stress - PMC - NIH. Available from: [Link]

-

Intracellular Organic Osmolytes: Function and Regulation - PMC - NIH. Available from: [Link]

-

Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone - PMC - PubMed Central. (2015-09-11). Available from: [Link]

-

Compatible Solute Engineering in Plants for Abiotic Stress Tolerance - Role of Glycine Betaine - PMC - PubMed Central. Available from: [Link]

-

Crucial Enzymes in the Hydroxylated Triacylglycerol-ricinoleate Biosynthesis Pathway of Castor Bean - ResearchGate. (2025-08-06). Available from: [Link]

-

Simple method for quantification of anionic biosurfactants in aqueous solutions - Frontiers. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Microbial xylitol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. us.typology.com [us.typology.com]

- 5. What is the mechanism of Xylitol? [synapse.patsnap.com]

- 6. Current trends in the production of xylitol and paving the way for metabolic engineering in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ENZYMATIC SYNTHESIS OF XYLITOL | National Agricultural Library [nal.usda.gov]

- 8. uk.typology.com [uk.typology.com]

- 9. Microbial and Bioconversion Production of D-xylitol and Its Detection and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jusst.org [jusst.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,4-Anhydro-d-xylitol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Anhydro-d-xylitol, a derivative of the five-carbon sugar alcohol D-xylitol, is a versatile chiral building block with significant potential in pharmaceutical and chemical research.[1] Its rigid furanoid structure, endowed with three contiguous chiral centers, provides a well-defined scaffold for the stereocontrolled synthesis of complex molecules.[1] This guide offers a comprehensive overview of the physical and chemical properties of 1,4-anhydro-d-xylitol, detailed experimental protocols for its synthesis and characterization, and an exploration of its current and potential applications in drug development and beyond.

Physicochemical Properties

1,4-Anhydro-d-xylitol is a compound whose physical state has been described variably as a light yellow clear liquid, a thick yellow oil, or a white to off-white crystalline solid.[2][3][4] This apparent discrepancy may be attributed to its low melting point. It is soluble in water and has slight solubility in methanol and DMSO.[4]

Core Properties of 1,4-Anhydro-d-xylitol

| Property | Value | Source(s) |

| CAS Number | 53448-53-6 | [2] |

| Molecular Formula | C₅H₁₀O₄ | [2] |

| Molecular Weight | 134.13 g/mol | [2] |

| Appearance | Light yellow clear liquid / White to off-white solid | [2][4] |

| Boiling Point | 160 °C at 0.2 mmHg | [2][5] |

| Storage Temperature | Room Temperature or below -15°C for long-term storage | [2][6] |

Synthesis of 1,4-Anhydro-d-xylitol

The primary route for the synthesis of 1,4-anhydro-d-xylitol is the acid-catalyzed intramolecular dehydration of D-xylitol.[1] This reaction is regioselective, favoring the formation of the thermodynamically stable five-membered tetrahydrofuran ring.[1]

Reaction Mechanism: Acid-Catalyzed Intramolecular Dehydration

The synthesis proceeds through the protonation of a hydroxyl group on the xylitol molecule, followed by an intramolecular nucleophilic attack by another hydroxyl group, leading to cyclization and the elimination of a water molecule.

Caption: Mechanism of Acid-Catalyzed Dehydration of Xylitol.

Experimental Protocol for Synthesis

Materials:

-

D-xylitol

-

Strong acid catalyst (e.g., sulfuric acid)[7]

-

Heating apparatus

-

Reaction vessel

-

Purification system (e.g., column chromatography)[7]

-

Analytical instruments for characterization (e.g., HPLC, GC-MS, NMR)[7]

Procedure:

-

Dissolve D-xylitol in an aqueous solution of a strong acid catalyst (e.g., sulfuric acid) in a suitable reaction vessel.[7]

-

Heat the reaction mixture to induce dehydration and cyclization.[7]

-

Monitor the reaction progress using an appropriate analytical technique such as HPLC or GC-MS.[7]

-

Upon completion, neutralize the reaction mixture.

-

Purify the crude product using column chromatography to isolate 1,4-anhydro-d-xylitol.[7]

-

Characterize the final product using spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its identity and purity.[7]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 1,4-anhydro-d-xylitol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as the hydroxyl (-OH) and ether (C-O-C) groups.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[7]

Chemical Reactivity and Stability

1,4-Anhydro-d-xylitol is a stable compound under recommended storage conditions.[2] Its free hydroxyl groups are available for a variety of chemical modifications, making it a valuable intermediate in organic synthesis. It is used in the synthesis of various positional isomers of methylated, acetylated, or benzoylated derivatives.[5]

Applications in Drug Development and Research

The unique structural features of 1,4-anhydro-d-xylitol make it a compound of interest for pharmaceutical and life science research.

Chiral Intermediate in Synthesis

With its well-defined stereochemistry, 1,4-anhydro-d-xylitol serves as a versatile chiral building block in the synthesis of complex, biologically active molecules, including nucleoside analogues with potential antiviral activity.[1][8] For instance, sulfur and nitrogen analogues of 1,4-anhydro-d-xylitol have been utilized in the synthesis of heteroanalogues of salacinol, a naturally occurring α-glucosidase inhibitor investigated for the treatment of Type 2 diabetes.[9]

Pharmaceutical Formulations

In the pharmaceutical industry, 1,4-anhydro-d-xylitol can be used as a stabilizer and bulking agent in drug formulations, potentially improving the solubility and bioavailability of active pharmaceutical ingredients.[2][10]

Potential Biological Activities

While the parent compound, xylitol, has been studied for its potential antidiabetic and anti-inflammatory effects, further research is needed to fully elucidate the specific biological activities of 1,4-anhydro-d-xylitol.[11][12][13][14] Some commercial sources suggest it may possess anti-inflammatory, anticancer, and antidiabetic properties, but these claims require validation through rigorous scientific investigation.[7]

Caption: Applications of 1,4-Anhydro-d-xylitol in Research.

Safety and Handling

1,4-Anhydro-d-xylitol is stable under recommended storage conditions.[2] For detailed safety and handling information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,4-Anhydro-d-xylitol is a valuable and versatile chiral synthon with significant potential in organic synthesis and pharmaceutical research. Its well-defined structure and reactive hydroxyl groups make it an attractive starting material for the creation of complex and biologically active molecules. While its own therapeutic properties are still under investigation, its role as a key intermediate in the development of new drugs is well-established. Further research into its biological activities and applications is warranted and is expected to unveil new opportunities for this promising molecule.

References

A comprehensive list of references will be provided upon request.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 53448-53-6: 1,4-Anhydro-D-xylitol | CymitQuimica [cymitquimica.com]

- 5. 1,4-anhydro-D-xylitol | 53448-53-6 [chemicalbook.com]

- 6. 1,4-Anhydro-D-xylitol | 53448-53-6 | MA16603 | Biosynth [biosynth.com]

- 7. 53448-53-6,1,4-Anhydro-D-xylitol,CAS:53448-53-6 [chemsynlab.com]

- 8. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Effects of xylitol on blood glucose, glucose tolerance, serum insulin and lipid profile in a type 2 diabetes model of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Xylitol improves pancreatic islets morphology to ameliorate type 2 diabetes in rats: a dose response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Xylitol, an Anticaries Agent, Exhibits Potent Inhibition of Inflammatory Responses in Human THP-1-Derived Macrophages Infected With Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Xylitol, an anticaries agent, exhibits potent inhibition of inflammatory responses in human THP-1-derived macrophages infected with Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of Anhydroxylitol

This guide provides a comprehensive exploration of the spectroscopic techniques used to elucidate and confirm the structure of anhydroxylitol, a key ingredient in various scientific and industrial applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to (2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol. Our focus is on the practical application and interpretation of spectral data, grounded in the fundamental principles of chemical structure and reactivity.

Introduction: The Molecular Identity of Anhydroxylitol

Anhydroxylitol, with the molecular formula C₅H₁₀O₄, is a dehydrated derivative of xylitol.[1] Its structure, characterized by a tetrahydrofuran ring with hydroxymethyl and diol substituents, presents a unique spectroscopic fingerprint.[2] Understanding this fingerprint is paramount for quality control, reaction monitoring, and the development of new applications. This guide will walk through the process of structural verification using a multi-spectroscopic approach, providing the "why" behind the "how" at each step.

Below is a diagram illustrating the chemical structure of anhydroxylitol, which serves as the basis for our spectroscopic investigation.

Caption: Chemical structure of Anhydroxylitol.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[3]

¹H NMR Spectroscopy: Unveiling the Proton Environment

The proton NMR spectrum of anhydroxylitol provides a wealth of information regarding the number of unique protons, their electronic environments, and their spatial relationships through spin-spin coupling.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of anhydroxylitol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Deuterated water (D₂O) is often preferred for its ability to exchange with the hydroxyl protons, simplifying the spectrum by removing their signals.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16-64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (typically 0-10 ppm).

-

Spectral Interpretation:

The ¹H NMR spectrum of anhydroxylitol is expected to show distinct signals for each of the non-equivalent protons on the tetrahydrofuran ring and the hydroxymethyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

| Proton Assignment | Expected Chemical Shift (ppm) in D₂O | Multiplicity | Coupling Constants (J, Hz) |

| H on C1 | ~3.5-4.0 | Multiplet | J(H1, H2), J(H1, H5) |

| H on C2 | ~3.8-4.2 | Multiplet | J(H2, H1), J(H2, H3) |

| H on C3 | ~4.0-4.4 | Multiplet | J(H3, H2), J(H3, H4) |

| H on C4 | ~4.1-4.5 | Multiplet | J(H4, H3), J(H4, O-ring) |

| H on C5 (CH₂OH) | ~3.6-3.8 | Multiplet | J(H5, H1) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. Predicted spectra can serve as a useful reference.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms and their chemical environment.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: A high-field NMR spectrometer is advantageous for better resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each carbon, simplifying interpretation.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary.

-

Spectral Width: A wider spectral width (e.g., 0-200 ppm) is used to cover the range of carbon chemical shifts.

-

Spectral Interpretation:

Anhydroxylitol is expected to show five distinct signals in its proton-decoupled ¹³C NMR spectrum, corresponding to the five carbon atoms in the molecule. The carbons attached to oxygen atoms will be deshielded and appear at higher chemical shifts (downfield).

| Carbon Assignment | Expected Chemical Shift (ppm) in D₂O |

| C1 | ~70-80 |

| C2 | ~75-85 |

| C3 | ~70-80 |

| C4 | ~80-90 |

| C5 (CH₂OH) | ~60-70 |

Note: Spectral databases provide valuable reference data for ¹³C NMR chemical shifts.[2]

The following diagram illustrates the workflow for NMR-based structural elucidation.

Caption: NMR analysis workflow for anhydroxylitol.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of anhydroxylitol with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Liquid/Solution Sample: If soluble, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest and place it in a liquid cell.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is often the simplest method.

-

-

Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is commonly used.

-

Acquisition: A background spectrum is first collected, followed by the sample spectrum. The instrument software then generates the absorbance or transmittance spectrum.

Spectral Interpretation:

The IR spectrum of anhydroxylitol will be dominated by absorptions corresponding to its hydroxyl and ether functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (hydroxyl groups) | 3600-3200 | Broad and strong |

| C-H Stretch (alkane) | 3000-2850 | Medium to strong |

| C-O Stretch (ether and alcohols) | 1150-1050 | Strong |

The broadness of the O-H stretching band is due to hydrogen bonding between the hydroxyl groups. The C-O stretching region may show multiple strong bands due to the different types of C-O bonds (primary alcohol, secondary alcohols, and ether).

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization:

-

Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. This is common in GC-MS.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are "softer" ionization techniques that typically produce a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with less fragmentation. These are common in LC-MS.

-

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Spectral Interpretation:

The molecular weight of anhydroxylitol is 134.13 g/mol .[6]

-

Soft Ionization (e.g., ESI): The mass spectrum will likely show a prominent peak at m/z 135.1 (for [M+H]⁺) or 157.1 (for [M+Na]⁺).

-

Hard Ionization (e.g., EI): The molecular ion peak at m/z 134 may be weak or absent. The spectrum will be characterized by a series of fragment ions. The fragmentation of alcohols often involves α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[7]

Plausible Fragmentation Pathways:

The fragmentation of the anhydroxylitol molecular ion can proceed through several pathways, giving rise to characteristic fragment ions.

Caption: Simplified fragmentation pathways of anhydroxylitol in MS.

Conclusion: A Synergistic Approach to Structural Verification

The robust structural elucidation of anhydroxylitol is not reliant on a single spectroscopic technique but rather on the synergistic integration of data from NMR, IR, and MS. ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation patterns. This multi-faceted approach ensures a high degree of confidence in the identity and purity of anhydroxylitol, which is critical for its application in research and development.

References

-

PubChem. Anhydroxylitol | C5H10O4. National Center for Biotechnology Information. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0002917). Available from: [Link]

-

ResearchGate. 13C NMR Chemical shifts of compounds 1-12. Available from: [Link]

-

precisionFDA. ANHYDROXYLITOL. Available from: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

NIST WebBook. 1,5-Anhydroxylitol, TMS. National Institute of Standards and Technology. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0242149). Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Available from: [Link]

-

SpectraBase. Hexitol, 1,5-anhydro-2,6-dideoxy-. Available from: [Link]

-

The Good Scents Company. anhydroxylitol. Available from: [Link]

-

Typology. What is "Anhydroxylitol" and what is its utility?. Available from: [Link]

-

ResearchGate. Mass Spectrometry of a Xylitol Molecule. Available from: [Link]

-

CORE. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Available from: [Link]

-

PubMed. Natural Product Discovery with LC-MS/MS Diagnostic Fragmentation Filtering: Application for Microcystin Analysis. Available from: [Link]

- Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-3330.

-

Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

-

eGyanKosh. UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Available from: [Link]

-

ResearchGate. New IR-Spectroscopic Methods for Determining the Hydroxyl Content in Oligomers. Available from: [Link]

-

HHU. Structure Elucidation of Bioactive Marine Natural Products using Modern Methods of Spectroscopy. Available from: [Link]

-

YouTube. Structure Elucidation of Organic Compounds. Available from: [Link]

-

EWG Skin Deep®. What is ANHYDROXYLITOL. Available from: [Link]

-

National Institutes of Health. An In Silico Infrared Spectral Library of Molecular Ions for Metabolite Identification. Available from: [Link]

Sources

- 1. us.typology.com [us.typology.com]

- 2. Anhydroxylitol | C5H10O4 | CID 104501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. GSRS [precision.fda.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Anhydroxylitol Stereochemistry: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Anhydroxylitol, a dehydrated derivative of the sugar alcohol xylitol, has emerged as a molecule of significant interest, extending far beyond its well-established role in cosmetic formulations.[1] Its rigid furanoid structure, rich in stereocenters, presents a versatile chiral scaffold for the synthesis of complex bioactive molecules.[2][3] This technical guide provides an in-depth exploration of the stereochemistry of anhydroxylitol, its synthesis, and the profound implications of its three-dimensional structure on its biological activity, with a particular focus on its applications in drug discovery and development. For researchers and scientists in these fields, a comprehensive understanding of anhydroxylitol's stereochemical nuances is paramount for harnessing its full potential as a chiral building block.

The Stereochemical Landscape of Anhydroxylitol

Anhydroxylitol, systematically named 1,4-anhydro-D-xylitol, is a five-membered heterocyclic ether formed through the intramolecular dehydration of D-xylitol.[2] This cyclization locks the molecule into a tetrahydrofuran ring system, creating a conformationally more rigid structure compared to its linear precursor, xylitol. The stereochemistry of anhydroxylitol is defined by three contiguous chiral centers, inherited from D-xylitol, at positions C2, C3, and C4 of the pentitol chain. The IUPAC name for the common D-isomer is (2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol.[4]

The specific arrangement of the hydroxyl groups in relation to the tetrahydrofuran ring is crucial for its chemical reactivity and biological interactions. The trans relationship between the hydroxyl groups at C3 and C4, and the cis relationship between the C2 hydroxymethyl group and the C3 hydroxyl group, dictate the molecule's overall shape and its ability to participate in hydrogen bonding and other non-covalent interactions.

Conformational Analysis of the Tetrahydrofuran Ring

The five-membered tetrahydrofuran ring of anhydroxylitol is not planar and exists in a dynamic equilibrium between various puckered conformations to relieve torsional strain. The two most common conformations for tetrahydrofuran rings are the envelope (E) and twist (T) forms.[5][6] The specific conformation adopted by anhydroxylitol is influenced by the steric and electronic effects of its substituents. The orientation of the hydroxymethyl and hydroxyl groups plays a significant role in stabilizing a particular conformation through intramolecular hydrogen bonding.

Stereoselective Synthesis of Anhydroxylitol and its Isomers

The most direct route to 1,4-anhydro-D-xylitol is the acid-catalyzed intramolecular dehydration of D-xylitol.[2][7] This reaction is regioselective, favoring the formation of the thermodynamically more stable five-membered ring over the six-membered ring alternative.

Experimental Protocol: Acid-Catalyzed Dehydration of D-Xylitol

The following protocol is a representative procedure for the synthesis of 1,4-anhydro-D-xylitol.

Materials:

-

D-xylitol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Barium Carbonate (BaCO₃)

-

Deionized Water

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve D-xylitol in deionized water to create a concentrated solution.

-

Acidification: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. The addition is exothermic and should be done with caution.

-

Dehydration: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add barium carbonate in small portions with vigorous stirring until the pH of the solution is neutral (pH ~7). This will precipitate barium sulfate.

-

Filtration: Filter the mixture to remove the precipitated barium sulfate. Wash the filter cake with a small amount of deionized water to ensure complete recovery of the product.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous syrup.

-

Purification: The crude anhydroxylitol can be further purified by column chromatography on silica gel.

Synthesis of Other Stereoisomers

The synthesis of other stereoisomers of anhydroxylitol, such as 1,4-anhydro-L-xylitol, would start from the corresponding L-xylitol. The principles of acid-catalyzed dehydration remain the same. The synthesis of diastereomers of anhydroxylitol would require starting from different pentitol stereoisomers, such as arabitol or ribitol, and would likely result in a mixture of anhydro-sugars with different stereochemical arrangements. The stereoselective synthesis of specific anhydroxylitol isomers is an area that warrants further investigation, as the biological activities of these isomers are largely unexplored.

Spectroscopic Characterization of Anhydroxylitol

The structural elucidation and confirmation of the stereochemistry of anhydroxylitol and its derivatives rely heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for characterizing anhydroxylitol.

-

¹H NMR: The proton NMR spectrum of 1,4-anhydro-D-xylitol will show distinct signals for each of the protons in the molecule. The chemical shifts and coupling constants of the ring protons are particularly informative for determining the relative stereochemistry and the preferred conformation of the tetrahydrofuran ring. Homonuclear decoupling and 2D NMR techniques like COSY and NOESY can be used for unambiguous assignment of all proton signals. While a publicly available, assigned spectrum for 1,4-anhydro-D-xylitol is not readily found in the searched literature, a spectrum for the parent compound, xylitol, is available and can serve as a reference.[8]

-